molecular formula C13H17ClN2S B15312720 4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine

4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine

Cat. No.: B15312720
M. Wt: 268.81 g/mol
InChI Key: ZQAVQNLXUNDHFW-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with chloro, ethyl, and neopentyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenes and formamidine derivatives under acidic or basic conditions.

    Introduction of Substituents: The chloro, ethyl, and neopentyl groups can be introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. Ethyl and neopentyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. The neopentyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy as a therapeutic agent.

Properties

Molecular Formula

C13H17ClN2S

Molecular Weight

268.81 g/mol

IUPAC Name

4-chloro-2-(2,2-dimethylpropyl)-6-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C13H17ClN2S/c1-5-8-6-9-11(14)15-10(7-13(2,3)4)16-12(9)17-8/h6H,5,7H2,1-4H3

InChI Key

ZQAVQNLXUNDHFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N=C(N=C2Cl)CC(C)(C)C

Origin of Product

United States

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